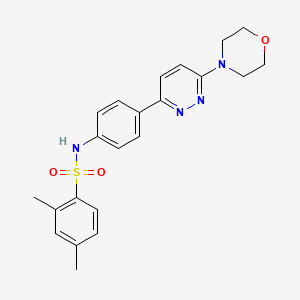![molecular formula C20H22N4O2S2 B3313140 5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 946346-71-0](/img/structure/B3313140.png)
5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Overview
Description
5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPPT and belongs to the class of sulfonamide compounds. EPPT has been shown to have promising results in treating various diseases, and its mechanism of action is still under investigation.
Mechanism of Action
The mechanism of action of EPPT is still under investigation. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. EPPT has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound has also been found to inhibit the activity of proteins involved in cell proliferation, leading to anti-cancer effects. Additionally, EPPT has been shown to protect neurons from damage by inhibiting the production of reactive oxygen species.
Biochemical and physiological effects:
EPPT has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation. EPPT has also been shown to inhibit the proliferation of cancer cells, leading to anti-cancer effects. Additionally, the compound has been found to protect neurons from damage, leading to potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EPPT has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. EPPT is also soluble in various solvents, making it suitable for use in different experimental setups. However, one limitation of EPPT is that its mechanism of action is still under investigation, making it difficult to design experiments that target specific pathways.
Future Directions
For research could include investigating the compound's potential therapeutic applications in other diseases, including autoimmune diseases and infectious diseases. Additionally, further research could be conducted to elucidate the compound's mechanism of action, which could lead to the development of more targeted therapies. Finally, research could be conducted to optimize the synthesis of EPPT, making it more cost-effective and accessible for use in scientific research.
Scientific Research Applications
EPPT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. EPPT has also been found to have anti-cancer properties by inhibiting the proliferation of cancer cells. In addition, the compound has shown promising results in treating neurodegenerative diseases by protecting neurons from damage.
properties
IUPAC Name |
5-ethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-2-17-9-12-20(27-17)28(25,26)23-16-7-5-15(6-8-16)18-10-11-19(22-21-18)24-13-3-4-14-24/h5-12,23H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSFBARDQXENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylthio)benzamide](/img/structure/B3313058.png)
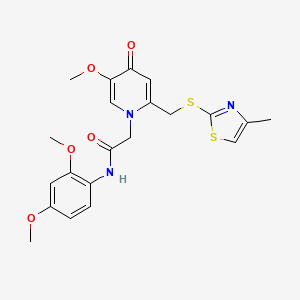
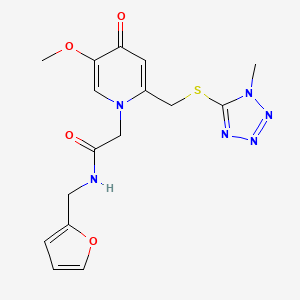
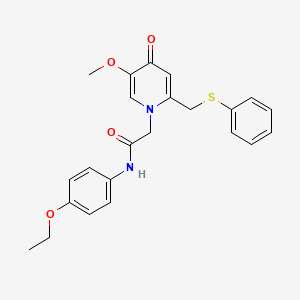



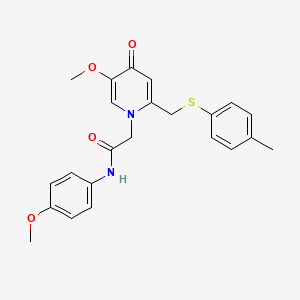

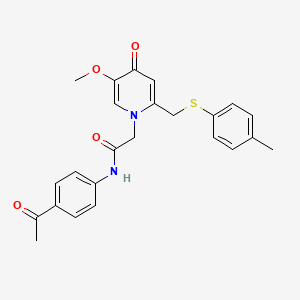

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313126.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B3313130.png)
